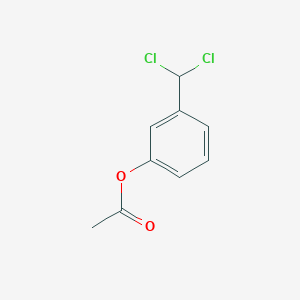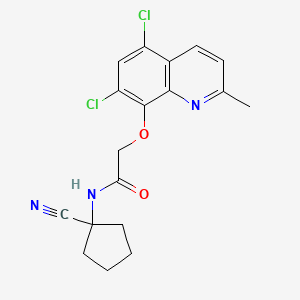![molecular formula C14H10BrFN2O6S B13356382 Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]- CAS No. 25299-92-7](/img/structure/B13356382.png)
Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a bromo-nitrophenoxy group, an acetamido group, and a benzene sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The selective bromination of the nitrophenol compound.
Acetylation: The formation of an acetamido group through acetylation.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine derivatives for bromination, acetic anhydride for acetylation, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The bromo group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the extent of oxidation, potentially forming aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride
- 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride
- 4-(2-(2-Bromo-4-aminophenoxy)acetamido)benzene-1-sulfonyl fluoride
Uniqueness
4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
25299-92-7 |
|---|---|
Molecular Formula |
C14H10BrFN2O6S |
Molecular Weight |
433.21 g/mol |
IUPAC Name |
4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10BrFN2O6S/c15-12-7-10(18(20)21)3-6-13(12)24-8-14(19)17-9-1-4-11(5-2-9)25(16,22)23/h1-7H,8H2,(H,17,19) |
InChI Key |
GXPMDUXVIFACCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


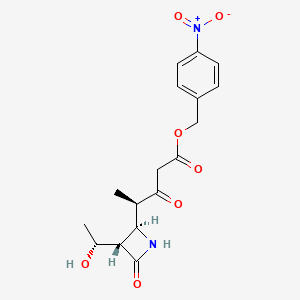
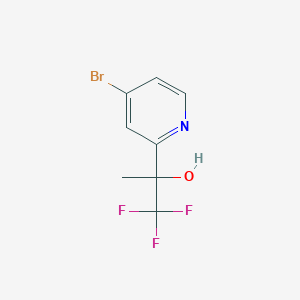
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13356315.png)
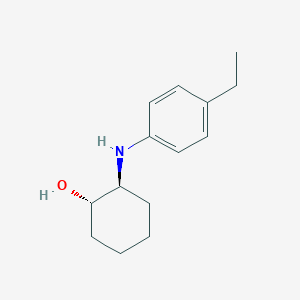
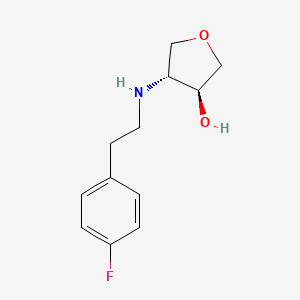
![Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356346.png)
![3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356354.png)
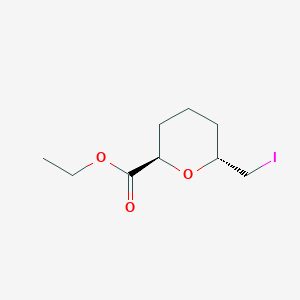
![(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B13356358.png)
